molecular formula C20H22N2O4 B3440064 N-(2-cyano-4,5-diethoxyphenyl)-2-ethoxybenzamide

N-(2-cyano-4,5-diethoxyphenyl)-2-ethoxybenzamide

Cat. No.: B3440064
M. Wt: 354.4 g/mol
InChI Key: SDEXHIROVLDWIG-UHFFFAOYSA-N
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Description

“N-(2-cyano-4,5-diethoxyphenyl)-2-ethoxybenzamide” is a complex organic compound. It contains functional groups such as cyano, ethoxy, and benzamide . These groups suggest that the compound might have interesting chemical properties and could be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with cyano and ethoxy substituents. The exact structure would depend on the positions of these substituents on the benzamide ring .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “this compound” could participate in a variety of chemical reactions. The cyano group could undergo reactions such as reduction or addition, while the ethoxy groups could be involved in ether cleavage or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano and ethoxy groups could impact its solubility, while the benzamide core could contribute to its stability .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential uses in organic synthesis or materials science, to investigating its biological activity for potential applications in medicine .

Properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-24-17-10-8-7-9-15(17)20(23)22-16-12-19(26-6-3)18(25-5-2)11-14(16)13-21/h7-12H,4-6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEXHIROVLDWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2C#N)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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